molecular formula C7H7NO B3335076 2-(Isocyanomethyl)-5-methylfuran CAS No. 1031256-45-7

2-(Isocyanomethyl)-5-methylfuran

Cat. No.: B3335076
CAS No.: 1031256-45-7
M. Wt: 121.14 g/mol
InChI Key: QNDRBEVVBOKQPX-UHFFFAOYSA-N
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Description

2-(Isocyanomethyl)-5-methylfuran is an organic compound that belongs to the class of isocyanides Isocyanides are known for their unique reactivity due to the presence of the isocyanide functional group, which exhibits both nucleophilic and electrophilic characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isocyanomethyl)-5-methylfuran typically involves the reaction of 5-methylfurfural with an appropriate isocyanide precursor. One common method is the Ugi reaction, a multicomponent reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction is usually carried out under mild conditions, often at room temperature, and can be completed within a few hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the avoidance of aqueous workup and the use of environmentally friendly solvents can reduce waste and improve the overall sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

2-(Isocyanomethyl)-5-methylfuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

2-(Isocyanomethyl)-5-methylfuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isocyanomethyl)-5-methylfuran involves its interaction with various molecular targets and pathways. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect cellular processes and pathways, making the compound useful in studying biological systems and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isocyanomethyl)-5-methylfuran is unique due to its furan ring structure, which imparts additional reactivity and stability compared to other isocyanides.

Properties

IUPAC Name

2-(isocyanomethyl)-5-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-3-4-7(9-6)5-8-2/h3-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDRBEVVBOKQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isocyanomethyl)-5-methylfuran
Reactant of Route 2
2-(Isocyanomethyl)-5-methylfuran

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